molecular formula C43H65N5O10S B1662509 Tubulysin A CAS No. 205304-86-5

Tubulysin A

Katalognummer B1662509
CAS-Nummer: 205304-86-5
Molekulargewicht: 844.1 g/mol
InChI-Schlüssel: IBEDDHUHZBDXGB-OEJISELMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .


Synthesis Analysis

The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .


Molecular Structure Analysis

Tubulysin A is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .


Chemical Reactions Analysis

The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .


Physical And Chemical Properties Analysis

The mass of Tubulysin A is 843.445±0 dalton . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .

Wissenschaftliche Forschungsanwendungen

Application Summary

Tubulysin A is a potent chemical compound that has sparked great interest for development as anti-cancer agents due to their exceptionally potent antiproliferative activity . It has been used in the development of anticancer drugs, particularly for the treatment of drug-resistant cancers .

Methods of Application

Tubulysin A exerts its cytotoxic activity through disruption of microtubule dynamics, resulting in the collapse of the cytoskeleton and culminating in apoptotic cell death . It’s often used in the form of conjugates, which are compounds that combine Tubulysin A with other molecules to enhance its effectiveness .

Results or Outcomes

Tubulysin A has shown extremely potent antiproliferative activity against cancer cells, including multidrug-resistant cells . For example, it has been reported that Tubulysin D has an IC50 (half maximal inhibitory concentration) of 0.08 ng/mL against multidrug-resistant KBV1 cervix carcinoma cells .

Drug Development

Application Summary

Tubulysin A is also used in drug development, particularly in the creation of antibody-drug conjugates (ADCs) . These are drugs that combine an antibody with a biological toxin to specifically target cancer cells .

Methods of Application

In the development of ADCs, Tubulysin A is linked to an antibody through a chemical linker. The antibody binds to specific antigens on the surface of cancer cells, delivering the Tubulysin A directly to the cancer cells .

Results or Outcomes

ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype . They also demonstrated potent bystander activity in a co-culture model comprised of a mixture of antigen-positive and -negative cell lines, and in an antigen-heterogeneous tumor model .

Bioimaging

Application Summary

Tubulysin A has potential applications in bioimaging. Bioimaging refers to creating visual representations of biological processes at the cellular and molecular level.

Results or Outcomes

Multidrug Resistance Models

Application Summary

Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.

Methods of Application

In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .

Results or Outcomes

The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.

Antibody-Drug Conjugates (ADCs) Development

Application Summary

Tubulysin A is used in the development of Antibody-Drug Conjugates (ADCs), which are a class of therapeutics that deliver cytotoxic agents directly to cancer cells .

Methods of Application

In ADCs, Tubulysin A is conjugated to an antibody through a chemical linker. The antibody specifically targets cancer cells, delivering Tubulysin A directly to the cells .

Results or Outcomes

ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype .

Treatment of Multidrug Resistant Tumors

Application Summary

Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.

Methods of Application

In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .

Results or Outcomes

The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.

Safety And Hazards

Tubulysin A is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Zukünftige Richtungen

Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .

Eigenschaften

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478254
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubulysin A

CAS RN

205304-86-5
Record name Tubulysin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubulysin a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBULYSIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin A
Reactant of Route 2
Reactant of Route 2
Tubulysin A
Reactant of Route 3
Reactant of Route 3
Tubulysin A
Reactant of Route 4
Tubulysin A
Reactant of Route 5
Tubulysin A
Reactant of Route 6
Tubulysin A

Citations

For This Compound
332
Citations
G Kaur, M Hollingshead, S Holbeck… - Biochemical …, 2006 - portlandpress.com
… Tubulysin A (tubA) is a natural product isolated from a strain of myxobacteria that has been … Recently, the family of tubAs (tubulysin A) was isolated for the first time from Archangium …
Number of citations: 188 portlandpress.com
A Sandmann, F Sasse, R Müller - Chemistry & biology, 2004 - cell.com
… (A) Influence of tubulysin A (50 ng/ml) on the microtubule cytoskeleton of Ptk2 potoroo cells. … , the lower picture was taken after incubation with tubulysin A for 24 hr. Only a diffuse tubulin …
Number of citations: 140 www.cell.com
MW Khalil, F Sasse, H Lünsdorf, YA Elnakady… - …, 2006 - Wiley Online Library
… of tubulysin A or epothilone B, which we used as reference compound (Figure 3). DNA isolated from cells incubated with tubulysin A for 24 h showed the typical apoptotic ladder. …
K Kubicek, SK Grimm, J Orts, F Sasse… - Angewandte …, 2010 - Wiley Online Library
… Interligand-NOEs, wie sie zwischen Epothilon A und Tubulysin A in Gegenwart von Tubulin beobachtet werden, geben Aufschluss über die Bindungsstelle am Tubulin. …
Number of citations: 45 onlinelibrary.wiley.com
H Steinmetz, N Glaser, E Herdtweck… - Angewandte …, 2004 - Wiley Online Library
… In the unit cell we find one tubulysin A and five interstitial … of the carboxyl group indicate that tubulysin A crystallizes as a zwitterion. … The protonation state of tubulysin A in methanol was …
Number of citations: 231 onlinelibrary.wiley.com
JA Reddy, R Dorton, A Dawson, M Vetzel… - Molecular …, 2009 - ACS Publications
… difference in potency between the two base drugs, tubulysin A and tubulysin B, was not observed. … folate conjugate counterparts, EC0510 (folate−tubulysin A hydrazide; Figure 1B) and …
Number of citations: 88 pubs.acs.org
A Dömling, B Beck, U Eichelberger… - Angewandte Chemie …, 2006 - Wiley Online Library
… and the original NMR data for tubulysin A. Basic hydrolysis allows cleavage of the ester to … , is possible by enzymatic catalysis (see below), as has been demonstrated with tubulysin A. …
Number of citations: 152 onlinelibrary.wiley.com
B Raghavan, R Balasubramanian… - Journal of medicinal …, 2008 - ACS Publications
… (IC 50 = 0.31 nM), (2) and tubulysin A is active against the HCT-15 (multidrug-resistant colon … tubulysin A have also shown it to have promising antiangiogenic effects. (3) Tubulysin A …
Number of citations: 104 pubs.acs.org
R Balasubramanian, B Raghavan… - Journal of medicinal …, 2009 - ACS Publications
A stereoselective total synthesis of the cytotoxic natural products tubulysin U, tubulysin V, and its unnatural epimer epi-tubulysin V, is reported. Simplified analogues containing N,N-…
Number of citations: 76 pubs.acs.org
T Schluep, P Gunawan, L Ma, GS Jensen… - Clinical cancer …, 2009 - AACR
… and in vivo evaluation of a nanoparticle produg of tubulysin A. This prodrug approach dramatically increases the tolerability of tubulysin A, resulting in a therapeutic index similar to or …
Number of citations: 89 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.